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Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196 Get Quote

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxyquinoline. It is intended

for researchers, scientists, and professionals in drug development who utilize these

spectroscopic techniques for molecular structure elucidation and characterization. This

document outlines the interpretation of key spectral features and includes detailed

experimental protocols for data acquisition.

Physicochemical Properties of 2-Methoxyquinoline
2-Methoxyquinoline is a heterocyclic aromatic compound with the molecular formula

C₁₀H₉NO.[1] It consists of a quinoline core with a methoxy group substituted at the second

position. This substitution pattern significantly influences its chemical and spectroscopic

properties.

Property Value Source

Molecular Formula C₁₀H₉NO [1]

Molecular Weight 159.18 g/mol [1]

CAS Number 6931-16-4 [1]
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The structural features of 2-methoxyquinoline can be elucidated through the combined

analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 2-methoxyquinoline exhibits characteristic signals for the aromatic

protons of the quinoline ring system and the protons of the methoxy group. The methoxy group

protons typically appear as a sharp singlet.[2]

Table 1: ¹H NMR Spectral Data for 2-Methoxyquinoline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 Singlet 3H -OCH₃

~7.0 - 9.0 Multiplets 6H Aromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and

the magnetic field strength of the NMR spectrometer.

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The spectrum will show signals for the nine carbons of the quinoline ring and the

single carbon of the methoxy group.

Table 2: ¹³C NMR Spectral Data for 2-Methoxyquinoline

Chemical Shift (δ) ppm Assignment

~55 - 60 -OCH₃

~110 - 160 Aromatic Carbons

Note: The specific chemical shifts are influenced by the electronic effects of the nitrogen atom

and the methoxy group.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for 2-Methoxyquinoline

Wavenumber (cm⁻¹) Vibration Type Functional Group

> 3000 C-H Stretch Aromatic

1600-1400 C=C and C=N Stretch Aromatic Ring

1250-1000 C-O Stretch Methoxy Ether

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-methoxyquinoline, the molecular ion peak would confirm its molecular

weight.[1]

Table 4: Mass Spectrometry Data for 2-Methoxyquinoline

m/z Value Interpretation

159 [M]⁺ (Molecular Ion)

129, 158 Fragment Ions

Note: The fragmentation pattern can provide clues about the structure of the molecule.[5]

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectral data for a solid

organic compound like 2-methoxyquinoline.

NMR Spectroscopy Sample Preparation
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Sample Weighing: Accurately weigh 5-25 mg of 2-methoxyquinoline for ¹H NMR and 20-50

mg for ¹³C NMR.[6][7]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][8]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean vial. Gentle vortexing or sonication can aid dissolution.[6][7]

Filtration and Transfer: To remove any solid particles that can degrade spectral quality, filter

the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm

NMR tube.[9]

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard like tetramethylsilane (TMS) can be added.[7][8]

Running the Experiment: Insert the sample into the NMR spectrometer. The experiment

involves locking onto the deuterium signal of the solvent, shimming the magnetic field to

optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using

an appropriate pulse sequence.[6]

Infrared (IR) Spectroscopy Sample Preparation
For a solid sample, several methods can be used:

Thin Solid Film:

Dissolve a small amount of 2-methoxyquinoline (around 50 mg) in a few drops of a

volatile solvent like methylene chloride.[10]

Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10]

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

[10]

KBr Pellet:
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Mix a small amount of the sample with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent disk using a pellet press.[11]

Acquire the spectrum in the range of 4000-400 cm⁻¹.[11]

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact and acquire the spectrum.[4]

Mass Spectrometry (MS) Sample Preparation and
Analysis

Sample Introduction: The sample is introduced into the mass spectrometer, often after being

vaporized. For a solid like 2-methoxyquinoline, heating in a vacuum may be required.[5]

Ionization: The gaseous molecules are then ionized. A common method is Electron Impact

(EI), where a high-energy electron beam knocks an electron off the molecule to form a

radical cation.[12][13]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.

[5][13]

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.[13]
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Figure 1: Spectroscopic Data Interpretation Workflow for 2-Methoxyquinoline
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Figure 1: Spectroscopic Data Interpretation Workflow for 2-Methoxyquinoline
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Figure 2: General Experimental Workflow for Spectroscopic Analysis
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Figure 2: General Experimental Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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